

Using Acetyl-1-13C bromide for site-specific protein acetylation

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Compound of Interest

Compound Name: Acetyl-1-13C bromide

CAS No.: 79385-25-4

Cat. No.: B1625748

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Application Note: Precision Site-Specific Protein Acetylation Using **Acetyl-1-13C Bromide**

Part 1: Executive Summary & Technical Rationale

The Challenge: Direct chemical acetylation of proteins using acid halides (like Acetyl bromide) is inherently non-specific, indiscriminately modifying N-terminal amines and solvent-exposed lysine residues (

-amines). This heterogeneity renders the sample useless for high-resolution structural studies (NMR) or precise mechanistic probing.

The Solution: To achieve site-specific acetylation using **Acetyl-1-13C bromide**, the reagent must not be applied to the protein directly. Instead, it is used to synthesize a bio-orthogonal precursor—

-(Acetyl-1-13C)-L-lysine—which is subsequently incorporated into the target protein via Genetic Code Expansion (GCE).

This chemo-enzymatic workflow allows for the installation of a

C-carbonyl probe at a single, user-defined residue within a full-length protein. This enables:

- NMR Spectroscopy: Direct detection of the acetyl carbonyl via 1D
C or 2D
H-
C HSQC experiments without background noise.
- Epigenetic Research: Mimicking histone acetylation (e.g., H3K56ac) to study chromatin dynamics.
- Quantification: Absolute stoichiometry determination via Mass Spectrometry using the heavy isotope shift (+1 Da).

Part 2: Chemical Synthesis of the Labeled Precursor

Objective: Synthesize

-(Acetyl-1-13C)-L-lysine (AcK-1-13C) from L-Lysine and **Acetyl-1-13C bromide**. Mechanism:
To prevent acetylation of the

-amine, we utilize a Copper(II) chelation strategy. The Cu

ion forms a stable complex with the

-amine and

-carboxylate, leaving the

-amine free for reaction with the acid bromide.

Protocol 1: Synthesis of -(Acetyl-1-13C)-L-lysine

Reagents:

- L-Lysine monohydrochloride
- Copper(II) sulfate pentahydrate (
) or Copper(II) carbonate

- **Acetyl-1-13C bromide** (Anhydrous)
- Sodium bicarbonate ()
- EDTA (disodium salt) or 8-hydroxyquinoline (for demetallation)
- Ion exchange resin (Dowex 50W-X8 or equivalent)

Step-by-Step Methodology:

- Formation of the Lysine-Copper Complex:
 - Dissolve L-Lysine HCl (10 mmol) in 50 mL of hot water.
 - Add excess Copper(II) carbonate (6 mmol) and reflux for 45 minutes. The solution will turn deep blue, indicating the formation of the complex.
 - Filter the hot solution to remove unreacted copper carbonate. Cool to room temperature.
- Acetylation Reaction:
 - Chill the filtrate to 4°C in an ice bath.
 - Simultaneously add **Acetyl-1-13C bromide** (11 mmol, 1.1 eq) and 2M NaOH dropwise to maintain pH between 9.0 and 10.0.
 - Critical Step: Acetyl bromide hydrolyzes rapidly. The addition must be slow, but the pH must be strictly controlled. The Cu-complex protects the -amine, while the basic pH keeps the -amine nucleophilic.
 - Stir vigorously for 2 hours at 4°C, then allow to warm to room temperature over 1 hour.
- Demetallation (Copper Removal):

- Acidify the solution to pH 2.0 using 6M HCl.
- Pass hydrogen sulfide gas () or add Thioacetamide to precipitate Copper(II) sulfide (CuS) (Black precipitate).
- Alternative (Green Chemistry): Use an excess of EDTA or 8-hydroxyquinoline to chelate copper, then purify via ion-exchange chromatography.
- Filter the precipitate through Celite.[1]
- Purification:
 - Load the filtrate onto a cation exchange column (Dowex 50W, form).
 - Wash with distilled water to remove salts and byproducts (acetic acid).
 - Elute the product using 1M aqueous Ammonia ().
 - Lyophilize the eluent to obtain -(Acetyl-1-13C)-L-lysine as a white powder.

Yield Check: typical yield 60–75%. Validation:

¹H-NMR (

) should show a singlet (or doublet due to

¹³C coupling) at ~1.9 ppm (acetyl methyl) and significant shift in the

-methylene protons.

Part 3: Biological Incorporation (Genetic Code Expansion)[2]

Objective: Incorporate the synthesized AcK-1-13C into a protein (e.g., Histone H3) at a specific amber codon (TAG). System: *Methanosarcina barkeri* Pyrrolysyl-tRNA synthetase (MbPylRS) / pair.

Protocol 2: Expression in *E. coli*

Reagents:

- Expression Plasmid: Gene of Interest (GOI) with TAG mutation (e.g., pET-H3-K56TAG).
- Suppression Plasmid: pEVOL-PylRS (encoding PylRS and).
- Synthesized AcK-1-13C (from Part 2).
- *E. coli* BL21(DE3) cells.

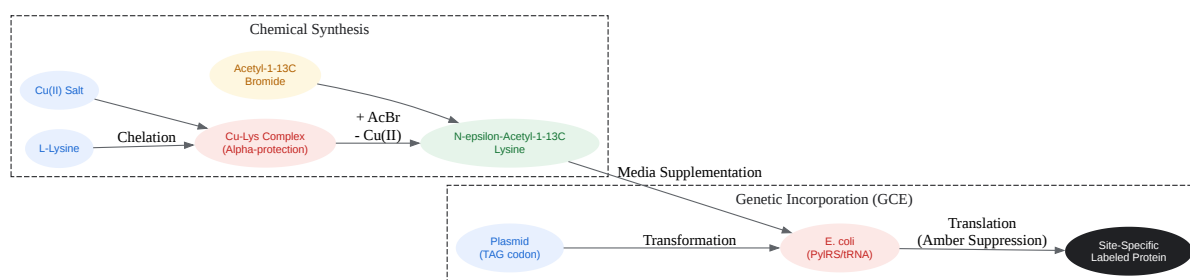
Workflow:

- Transformation:
 - Co-transform BL21(DE3) cells with both the Expression and Suppression plasmids.
 - Plate on LB agar containing Chloramphenicol (pEVOL) and Kanamycin/Ampicillin (GOI).
- Induction and Feeding:
 - Inoculate a single colony into 10 mL LB (overnight culture).
 - Dilute 1:100 into 50 mL of defined minimal media (M9) supplemented with glucose and antibiotics. Note: Minimal media reduces background NMR signals.
 - Grow at 37°C until reaches 0.6–0.8.
 - Add AcK-1-13C: Dissolve the synthesized amino acid in water (neutralized to pH 7) and add to the culture to a final concentration of 2 mM to 5 mM.

- Wait 20 minutes for cellular uptake.
- Induce protein expression with IPTG (1 mM) and Arabinose (0.2% w/v) to induce the PyIRS system.
- Harvest and Purification:
 - Incubate at 25°C–30°C for 12–16 hours.
 - Harvest cells via centrifugation.
 - Purify the protein using standard affinity chromatography (Ni-NTA) followed by Size Exclusion Chromatography (SEC).

Part 4: Visualization & Data Analysis

Workflow Diagram (DOT)



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Caption: Chemo-enzymatic workflow converting **Acetyl-1-13C bromide** into a site-specific protein probe.

Data Interpretation Table

Analysis Method	Observation	Causality/Validation
Mass Spectrometry (ESI-MS)	Mass shift of +1 Da compared to standard acetylated protein.	Confirms incorporation of C (Atomic mass 13 vs 12).[2]
H-NMR	Splitting of acetyl methyl peak.	Coupling between Methyl protons and Carbonyl C (Hz).
C-NMR (Direct)	Strong singlet at ~170-175 ppm.	The carbonyl carbon is isotopically enriched (approx. 100x sensitivity vs natural abundance).
Trypsin Digest	Peptide fragment mass shift.	Verifies the acetylation is at the specific TAG-encoded site, not random.

Part 5: References

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